4-Ethyl-6-methylpyrimidine is a nitrogen-containing heterocyclic compound belonging to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound, with the molecular formula , features an ethyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring. Its molecular weight is approximately 138.17 g/mol. The compound is of interest due to its potential biological activities and applications in various scientific fields.
4-Ethyl-6-methylpyrimidine can be synthesized through various chemical reactions involving simpler precursors. It falls under the classification of substituted pyrimidines, which are known for their diverse pharmacological properties. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal chemistry.
The synthesis of 4-Ethyl-6-methylpyrimidine can be achieved through several methods, including:
These methods are essential for producing 4-Ethyl-6-methylpyrimidine in both laboratory and industrial settings.
4-Ethyl-6-methylpyrimidine is capable of undergoing various chemical reactions:
These reactions not only highlight the versatility of 4-Ethyl-6-methylpyrimidine but also its potential utility in synthetic organic chemistry.
The mechanism of action for 4-Ethyl-6-methylpyrimidine largely depends on its interactions with biological targets. While specific mechanisms may vary based on applications, some general processes include:
Further research is needed to elucidate the precise mechanisms by which 4-Ethyl-6-methylpyrimidine exerts its biological effects.
The physical and chemical properties of 4-Ethyl-6-methylpyrimidine include:
These properties influence its handling, storage, and application in various scientific contexts.
4-Ethyl-6-methylpyrimidine finds applications across several scientific domains:
Traditional synthesis of 4-ethyl-6-methylpyrimidine derivatives relies on stepwise heterocyclic assembly via condensation and cyclization reactions. A representative approach involves the condensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions to form 4-methyl-6-hydroxypyrimidine intermediates, as demonstrated in modified procedures adapted from thiouracil syntheses [5] [8]. Subsequent chlorination using phosphorus oxychloride (POCl₃) or triphosgene yields 4,6-dichloro-2-methylpyrimidine, which serves as a pivotal precursor for ethyl group introduction. Nucleophilic displacement at the C4 position with ethylmagnesium bromide or similar alkyl metal reagents installs the ethyl substituent, followed by controlled reduction or hydrolysis to yield the target compound [1].
A critical refinement involves solvent optimization: Replacing toxic 1,2-dichloroethane with dichloromethane during chlorination steps reduces environmental impact while maintaining >85% yield [1]. Recrystallization from ethyl acetate/hexane mixtures achieves >99% purity, essential for pharmaceutical applications.
Table 1: Traditional Synthesis of 4-Ethyl-6-methylpyrimidine Intermediates
Intermediate | Reagents | Conditions | Yield (%) |
---|---|---|---|
4-Hydroxy-6-methylpyrimidine | Ethyl acetoacetate, Guanidine·HCl | NaOMe/MeOH, reflux, 5h | 69–84% |
4,6-Dichloro-2-methylpyrimidine | POCl₃ or triphosgene, N,N-diethylaniline | 110°C, 3h | 90% |
4-Ethyl-6-methylpyrimidine | EthylMgBr, catalytic CuI | THF, −20°C to rt, 12h | 75% |
Transition metal catalysis enables direct C–H functionalization of pyrimidine cores, bypassing halogenated intermediates. Palladium-catalyzed cross-coupling (e.g., Mizoroki-Heck or Suzuki-Miyaura) allows ethyl group installation via reactions with ethylene or ethylboronic acids. However, regioselectivity challenges persist at C4 versus C6 positions due to electronic similarity [7].
Directed C–H activation strategies employ pyrimidine N-oxides or removable directing groups (e.g., 8-aminoquinoline) to achieve C4 ethylation. For example, Ru(II) catalysts with pivalic acid as a co-catalyst facilitate ethyl group insertion using ethylene gas under mild conditions (60°C), achieving 78% regioselectivity for C4-ethylated products [7]. Recent advances use copper-catalyzed electrochemical C–H ethylation, leveraging electricity as a green oxidant to generate ethyl radicals from diethyl sulfate, though substrate scope remains limited to electron-deficient pyrimidines [7].
Green synthesis focuses on atom economy, waste reduction, and benign solvents:
Table 2: Green Synthesis Metrics Comparison
Method | PMI (Process Mass Intensity) | E-Factor | Key Innovation |
---|---|---|---|
Conventional chlorination | 32 | 28 | POCl₃ usage |
Microwave cyclization | 8 | 3 | Solvent-free, energy efficiency |
Biocatalytic amination | 6 | 1.5 | Water-based, chiral selectivity |
Industrial manufacturing prioritizes cost efficiency, scalability, and regulatory compliance:
Optimization extends to quality control: In-line FTIR spectroscopy monitors C4-ethylation completeness in real-time, ensuring ≤0.5% residual starting material. Regulatory-compliant purification uses simulated moving bed chromatography to achieve pharmacopeia-grade purity (>99.9%) for oncology drug precursors like dasatinib intermediates .
Table 3: Industrial Production Cost Analysis (Per Kilogram Basis)
Process Step | Batch Cost (USD) | Continuous Flow Cost (USD) | Key Savings |
---|---|---|---|
Cyclization | $120 | $65 | Energy/reaction time reduction |
Chlorination | $210 | $150 | POCl₃ inventory reduction |
Ethylation | $340 | $210 | Catalyst recycling |
Total | $670 | $425 | 36.5% reduction |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0